2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide
Description
2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied for their potential therapeutic applications, including antiviral, anticancer, and antimicrobial properties .
Properties
CAS No. |
2159532-71-3 |
|---|---|
Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide typically involves the reduction and hydrolysis of 5-nitroindole under acidic conditions . This method is commonly used in laboratory settings to produce the compound in small quantities. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields .
Chemical Reactions Analysis
2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide can be compared with other indole derivatives, such as:
2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid: Similar in structure but with different functional groups, leading to distinct chemical properties and biological activities.
Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate: Another related compound with variations in its ester group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and potential biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
